REACTION_CXSMILES
|
[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[CH3:11].[CH2:12]1N2CN3CN(C2)CN1C3.[OH2:22]>CS(O)(=O)=O>[CH:11]([C:3]1[CH:4]=[C:5]([CH:9]=[C:10]([CH3:12])[C:2]=1[OH:1])[C:6]([OH:8])=[O:7])=[O:22]
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Name
|
|
Quantity
|
10.1 g
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Type
|
reactant
|
Smiles
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OC1=C(C=C(C(=O)O)C=C1)C
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Name
|
|
Quantity
|
18.6 g
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Type
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reactant
|
Smiles
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C1N2CN3CN1CN(C2)C3
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Name
|
|
Quantity
|
100 mL
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Type
|
reactant
|
Smiles
|
O
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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CS(=O)(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The reaction was warmed to room temperature
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Type
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TEMPERATURE
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Details
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by heating to 90° C. (oil bath) for 5 hours
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Duration
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5 h
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Type
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TEMPERATURE
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Details
|
to cool to room temperature
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Type
|
EXTRACTION
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Details
|
extracted with EtOAc (2×100 mL)
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Type
|
WASH
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Details
|
The combined extracts were washed with brine (50 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
|
Type
|
FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C=1C=C(C(=O)O)C=C(C1O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9 g | |
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |